Cadmium oxalate

Übersicht

Beschreibung

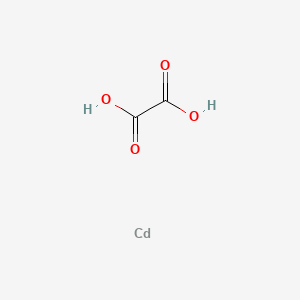

Cadmium oxalate is a chemical compound that is composed of cadmium and oxalate ions. It is a white crystalline solid that is insoluble in water. Cadmium oxalate has been extensively studied due to its potential applications in various fields such as analytical chemistry, material science, and biological research.

Wissenschaftliche Forschungsanwendungen

Thermal Decomposition Studies

Cadmium oxalate has been studied for its thermal decomposition properties. Fatemi, Dollimore, and Heal (1982) conducted thermal decomposition studies under various conditions, identifying decomposition stages and the nature of residues when decomposed in air or nitrogen. Their research found unusual aspects of cadmium oxalate decomposition due to the high reactivity of the metallic product and its vaporization at elevated temperatures (Fatemi, Dollimore, & Heal, 1982).

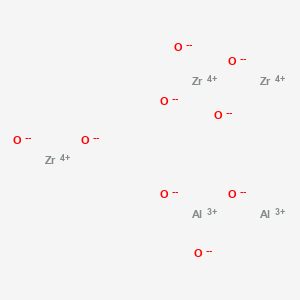

Open-Framework Ammonium and Amine Cadmium Zirconium Oxalates

Jeanneau, Audebrand, and Louër (2002) synthesized new open-framework cadmium zirconium oxalates containing ammonium or ethylenediamine, featuring helical structures. They observed that these structures form an anionic three-dimensional framework balanced by cations, suggesting potential in materials science (Jeanneau, Audebrand, & Louër, 2002).

Interaction with Silicon in Plant Toxicity Alleviation

Wu, Geilfus, Pitann, and Mühling (2016) explored the interaction of silicon and cadmium oxalate in wheat. They discovered that silicon supply decreased cadmium accumulation in plants, improving growth. Their findings suggest the potential use of cadmium oxalate in understanding plant responses to heavy metal stress (Wu, Geilfus, Pitann, & Mühling, 2016).

Co-localization in Cadmium Tolerant Plants

Pongrac et al. (2018) studied cadmium co-localization with calcium in oxalate crystals in cadmium tolerant plants. Their research provided insights into the mechanisms of heavy metal tolerance in plants, which can inform phytoremediation strategies (Pongrac et al., 2018).

Biomedical Applications

DaisySelasteen, AlfredCecilRaj, and Alagappamoses (2018) investigated the antimicrobial and cytotoxicity properties of cadmium oxalate-derived compounds. Their findings indicate potential applications in biomedical fields, such as in the development of new antimicrobial agents (DaisySelasteen, AlfredCecilRaj, & Alagappamoses, 2018).

Adsorption Studies

Januszand Matysek (2006) conducted studies on the adsorption of cadmium and oxalate ions at the titania/electrolyte interface. Their research provided valuable insights into the mechanisms of ion adsorption, which could be relevant in fields like environmental chemistry and material science (Janusz & Matysek, 2006).

Cadmium Oxalate in Wheat Roots

Singh et al. (2008) examined the role of cadmium oxalate in wheat roots. They found that exogenous nitric oxide supplementation could ameliorate Cd-induced oxidative damage in plant roots, suggesting potential protective roles against Cd toxicity (Singh et al., 2008).

Antimicrobial and Antioxidant Activities

Selasteen and Raj (2019) evaluated the antimicrobial and antioxidant activities of sodium cadmium oxalate dihydrate complexes. Their findings suggest applications in pharmaceuticals and biomedical fields, indicating the diverse potential of cadmium oxalate in various scientific domains (Selasteen & Raj, 2019).

Open Framework Crystal Structure

Jeanneau, Audebrand, Floch, Bureau, and Louër (2003) synthesized a mixed cadmium-zirconium-sodium oxalate with an open architecture. Their study highlighted the complex crystal structures and thermal behavior of such compounds, which could be significant in materials science research (Jeanneau et al., 2003).

Electrochemical Studies

Khurana, Gupta, and Gupta (1973) investigated the electrochemical properties of mixed cadmium-oxalate-malate complexes. Their research contributes to the understanding of the electrochemical behavior of cadmium oxalates, which could have implications in electrochemistry and material sciences (Khurana, Gupta, & Gupta, 1973).

Channels Stabilized by Alkali Metal IonsVaidhyanathan, Natarajan, and Rao (

- synthesized new cadmium oxalates with open architectures stabilized by alkali metal ions. Their research revealed the presence of unique channels within these structures, offering potential insights into the design of new materials with specific ion transport properties (Vaidhyanathan, Natarajan, & Rao, 2001).

In Vitro Antimicrobial and Cytotoxicity Testing

D. F., A. S., and A. A. (2018) explored the antimicrobial and cytotoxicity properties of oxalic acid-derived cadmium chelating agents. Their findings suggest potential applications in developing new antimicrobial and anticancer agents, highlighting the versatility of cadmium oxalate in medical research (D. F., A. S., & A. A., 2018).

Growth and Characterization of Single Crystals

Moses Ezhil Raj, Jayanthi, and Jothy (2008) focused on the optimized growth and characterization of cadmium oxalate single crystals. Their work contributes to the understanding of crystal growth processes and material properties, which is crucial in fields like crystallography and materials engineering (Moses Ezhil Raj, Jayanthi, & Jothy, 2008).

Analytical Chemistry Applications

Ishibashi and Matsumoto (1956) explored the use of oxalic acid for the estimation of zinc and cadmium, providing a basis for analytical methods in chemistry (Ishibashi & Matsumoto, 1956).

Eigenschaften

IUPAC Name |

cadmium;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Cd/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPBPDNPEOPGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2CdO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231082 | |

| Record name | Cadmium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium oxalate | |

CAS RN |

814-88-0 | |

| Record name | Cadmium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cadmium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

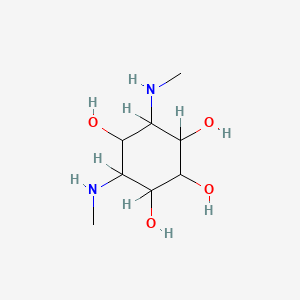

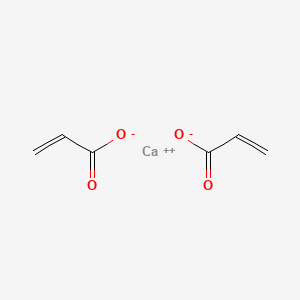

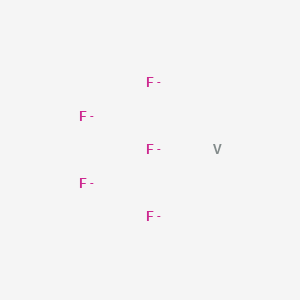

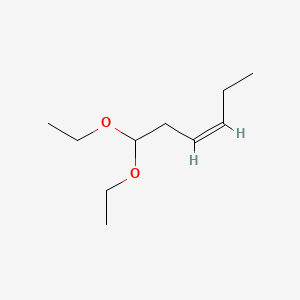

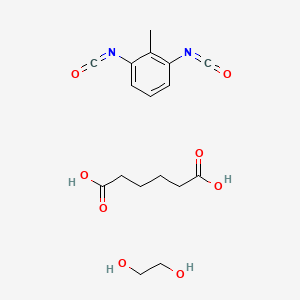

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-Chloroethylamino)ethylamino]propyl dihydrogen phosphate](/img/structure/B1594398.png)